2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic molecules renowned for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The structure integrates a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl-methyl group bearing an oxolane (tetrahydrofuran) moiety, as well as a 2-methoxybenzamide group.
Properties
IUPAC Name |
2-methoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-24-13-7-3-2-6-12(13)15(23)19-16-20-21-17(27-16)26-10-14(22)18-9-11-5-4-8-25-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJKLYMWZUTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule with notable biological activities, particularly in the context of anti-tuberculosis and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 770.5 g/mol. The structure features a methoxy group, an oxolan ring, and a thiadiazole moiety, which are critical for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-tuberculosis potential of this compound. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), with significant findings:
- Inhibitory Concentrations : The most effective derivatives exhibited minimum inhibitory concentrations (MIC) as low as against the H37Rv strain of Mtb .
- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to key enzymes in the Mtb metabolic pathway, particularly targeting ketol-acid reductoisomerase (KARI), which is crucial for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to the compound. The IC50 values ranged from to , indicating potent antiproliferative effects .
- Selectivity : Notably, the compound showed selective activity against certain cancer types while exhibiting lower toxicity towards normal cells .
Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay on human embryonic kidney cells (HEK293T). The results indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity .
Table 1: Biological Activity Summary
Case Study 1: Anti-Tuberculosis Efficacy
In a study conducted by Krishna et al., a series of novel compounds were synthesized based on the structure of this compound. Among these compounds, several demonstrated potent inhibitory activity against Mtb with MIC values significantly lower than traditional antibiotics like isoniazid and rifampicin .
Case Study 2: Anticancer Potential
A separate study focused on the antiproliferative effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . These results suggest potential therapeutic applications in oncology.
Scientific Research Applications
Overview
The compound 2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways.
Medicinal Chemistry
The compound's structure indicates potential as a therapeutic agent. Research has focused on its ability to modulate biological activities related to:
- Antimicrobial Properties : Preliminary studies suggest that the thiadiazole ring may enhance the compound's effectiveness against various pathogens, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The oxolan moiety is linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Cancer Research
Recent studies have explored the compound's potential as an anticancer agent. The following mechanisms have been investigated:
- Cell Cycle Modulation : The compound has shown promise in affecting cell cycle progression in cancer cells, potentially leading to apoptosis.
- Targeting Specific Pathways : Investigations into the inhibition of specific kinases involved in tumor growth have indicated that this compound might play a role in targeted cancer therapies.
Neuropharmacology
Research into neuroprotective effects has also been conducted:
- Cognitive Enhancement : Some studies suggest that the compound may improve cognitive function and memory retention, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's.
- Neuroinflammation Reduction : The anti-inflammatory properties may extend to neural tissues, providing a protective effect against neuroinflammation.
Table 1: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues sharing the 1,3,4-thiadiazole or related heterocyclic cores, focusing on structural variations, pharmacological profiles, and synthesis methodologies.
Structural Analogues
a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Features : Replaces the oxolane-containing carbamoyl group with a phenylcarbamoyl moiety and substitutes the benzamide with a methyl benzoate ester.
- Properties : The ester group may reduce metabolic stability compared to the benzamide in the target compound, while the phenyl group offers rigidity but lower solubility .
b) 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate
- Molecular Formula : C₁₇H₁₅N₃O₃S·0.5H₂O
- Molecular Weight : ~362.85 g/mol (anhydrous)
- Key Features : Shares the 2-methoxybenzamide substituent but lacks the sulfanyl-carbamoyl-oxolane side chain. Instead, it features a 2-methoxyphenyl group directly attached to the thiadiazole ring.
- Crystallography : The hemihydrate form exhibits intermolecular hydrogen bonds between the benzamide and thiadiazole groups, stabilizing the lattice .
c) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted Phenyl)propanamides
- Key Features: Replaces 1,3,4-thiadiazole with 1,3,4-oxadiazole and introduces a thiazole-amino group. The sulfanyl linker connects to a propanamide chain instead of a carbamoyl-methyl group.
- Synthesis : Involves hydrazine reflux and carbon disulfide-mediated cyclization, differing from the oxolane-incorporating methods required for the target compound .
Pharmacological and Physicochemical Comparisons
*Calculated based on formula C₂₀H₂₃N₅O₄S₂.
†Inferred from structural similarity to bioactive thiadiazoles .
‡Range estimated from substituent variability.
Key Research Findings and Limitations
- Biological Activity : While direct data for the target compound is absent, structurally related 1,3,4-thiadiazoles exhibit EC₅₀ values in the micromolar range against fungal pathogens (e.g., Candida albicans) .
- Thermal Stability : Thiadiazole derivatives generally decompose above 200°C, consistent with thermal gravimetric analysis of LS-03205 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
